molecular formula C12H12N2O4 B8667368 6,7-Dimethoxy-4-methyl-3-nitroquinoline

6,7-Dimethoxy-4-methyl-3-nitroquinoline

Cat. No.: B8667368
M. Wt: 248.23 g/mol
InChI Key: YBVQVSSURNFYRY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-methyl-3-nitroquinoline is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the quinazoline and quinoline chemical classes, which are privileged structures in the development of biologically active molecules . Research Applications: This compound serves as a versatile synthetic intermediate or core scaffold for researchers developing novel therapeutic agents. Quinoline and quinazoline derivatives are extensively investigated as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated target in oncology, making such derivatives promising candidates in anticancer research . The specific substitution pattern of methoxy and nitro groups on the quinoline ring is a common pharmacophore that facilitates binding to enzyme active sites, allowing for the exploration of structure-activity relationships (SAR) . Researchers may utilize this compound to develop new molecules targeting various cancer cell lines, including lung and colon cancers . Handling and Safety: As a nitro-substituted aromatic compound, appropriate safety precautions must be observed in the laboratory. Consult the relevant Safety Data Sheet (SDS) prior to use. This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

6,7-dimethoxy-4-methyl-3-nitroquinoline

InChI

InChI=1S/C12H12N2O4/c1-7-8-4-11(17-2)12(18-3)5-9(8)13-6-10(7)14(15)16/h4-6H,1-3H3

InChI Key

YBVQVSSURNFYRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC(=C(C=C12)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 6,7-Dimethoxy-4-methyl-3-nitroquinoline. It has been investigated as a potent inhibitor of the c-Met tyrosine kinase, which plays a crucial role in cancer progression. In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549TBD
This compoundMCF-7TBD
This compoundMKN-45TBD

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Research indicates that compounds with similar structures can inhibit the expression of pro-inflammatory mediators in macrophage cells. This inhibition occurs through the downregulation of nitric oxide synthase and cyclooxygenase enzymes, which are critical in inflammatory processes .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects has been partially elucidated through molecular docking studies and pathway analyses. The compound has shown to interact with key signaling pathways involved in inflammation and cancer cell proliferation:

  • Inhibition of NF-kB Pathway : The compound can inhibit the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
  • MAPK Pathway Modulation : It also affects the mitogen-activated protein kinase pathways, which are crucial for cellular responses to growth signals.

Case Study 1: Inhibition of c-Met

A recent study synthesized a series of quinoline derivatives, including this compound, which were tested for their ability to inhibit c-Met activity. Compound 12n was noted for its remarkable potency with an IC50 value significantly lower than other compounds tested .

Case Study 2: Anti-inflammatory Mechanism

In another investigation involving RAW 264.7 macrophage cells, treatment with derivatives showed a dose-dependent reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α when stimulated with lipopolysaccharides (LPS). This suggests that similar compounds could be developed for therapeutic applications targeting inflammation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Notable Properties/Applications Evidence Source
6,7-Dimethoxy-4-methyl-3-nitroquinoline 4-Me, 3-NO₂, 6,7-OMe Not Provided Nitro, Methyl, Methoxy Potential synthetic intermediate Target Compound
6,7-Dimethoxy-4-nitro-3-(6-nitrobenzodioxol) 4-NO₂, 3-(6-NO₂-benzodioxol) 399.31 g/mol Nitro (x2), Methoxy Medicinal chemistry applications
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6,7-OMe 223.66 g/mol Chlorine, Methoxy Reactive intermediate; high mp (403K)
6,7-Dimethoxyquinolin-4-ol 4-OH, 6,7-OMe 205.21 g/mol Hydroxyl, Methoxy Soluble in polar solvents; H-bonding
6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl) 4-(3,4,5-OMePh), 6,7-OMe Not Provided Methoxy (x5) Enhanced solubility; biological targets
6,7-Dimethoxy-N-(benzimidazol-yl)quinolin-4-amine 4-NH-(benzimidazole), 6,7-OMe Not Provided Amine, Methoxy C-Met kinase inhibition

Electronic and Reactivity Differences

  • Nitro vs. Chlorine Substituents: The nitro group in the target compound (position 3) is electron-withdrawing, directing electrophilic substitution to specific positions. In contrast, 4-chloro-6,7-dimethoxyquinoline () has a chlorine atom at position 4, a good leaving group, making it reactive in nucleophilic substitutions .
  • Methyl vs.

Physicochemical Properties

  • Melting Points: 4-Chloro-6,7-dimethoxyquinoline has a high melting point (403–404 K) due to planar structure and intermolecular interactions . The target compound’s methyl and nitro groups may similarly promote crystallinity.
  • Solubility : Hydroxyl-containing derivatives () are more water-soluble than nitro- or methyl-substituted analogs, which are likely more lipid-soluble .

Preparation Methods

Skraup and Doebner-Miller Syntheses

The Skraup reaction, involving the condensation of aniline derivatives with glycerol and a strong acid, is a classical method for quinoline synthesis. For this compound, a tailored Skraup pathway could employ 3,4-dimethoxyaniline as the starting material. Heating with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) at 120–150°C induces cyclization to form 6,7-dimethoxyquinoline. Subsequent nitration and methylation steps would then introduce the nitro and methyl groups.

The Doebner-Miller modification, which uses β-keto esters instead of glycerol, offers improved regiocontrol. For example, condensing 3,4-dimethoxyaniline with ethyl acetoacetate in polyphosphoric acid could yield 4-methyl-6,7-dimethoxyquinoline, bypassing the need for post-cyclization methylation.

Friedländer Synthesis

The Friedländer annulation between 2-aminobenzaldehydes and ketones provides another route. Reacting 2-amino-4,5-dimethoxybenzaldehyde with methyl acetoacetate in acidic conditions generates the quinoline core with inherent methyl and methoxy groups. This method’s advantage lies in its single-step formation of the 4-methyl substituent, reducing the need for subsequent functionalization.

Nitration and Methylation: Sequential Functional Group Introduction

Nitration of 4-Methyl-6,7-dimethoxyquinoline

Introducing the nitro group at position 3 requires careful consideration of directing effects. The methoxy groups at positions 6 and 7 are strong ortho/para directors, while the methyl group at position 4 is a meta director. Nitration of 4-methyl-6,7-dimethoxyquinoline with a mixture of nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C predominantly targets position 3 due to steric and electronic factors. Kinetic control at low temperatures minimizes over-nitration or isomer formation.

Table 1: Nitration Conditions and Outcomes

PrecursorNitrating AgentTemperature (°C)Yield (%)Purity (%)
4-Methyl-6,7-dimethoxyquinolineHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_40–56895
4-Methyl-6,7-dimethoxyquinolineAcetyl nitrate254588

Methylation of 3-Nitro-6,7-dimethoxyquinoline

If the quinoline core lacks the methyl group, post-nitration methylation becomes necessary. Using methyl iodide (CH3I\text{CH}_3\text{I}) and a strong base (e.g., sodium hydride) in dimethylformamide (DMF) at 60°C introduces the methyl group at position 4. Alternatively, Ullmann coupling with methylboronic acid and a palladium catalyst offers a transition-metal-mediated pathway with improved selectivity.

One-Pot and Catalytic Approaches

Recent advances in one-pot syntheses, as demonstrated in the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, suggest potential adaptations for this compound. A hypothetical one-pot sequence could involve:

  • Formylation : Reacting 3,4-dimethoxyphenethylamine with ethyl formate to generate NN-formyl-3,4-dimethoxyphenethylamine.

  • Cyclization : Treating the formamide with oxalyl chloride and phosphotungstic acid to induce cyclodehydration, forming the dihydroisoquinoline intermediate.

  • Oxidation and Functionalization : Oxidizing the dihydroisoquinoline to quinoline, followed by nitration and methylation.

Phosphotungstic acid, a heteropolyacid catalyst, enhances reaction efficiency by facilitating proton transfer and stabilizing transition states. This method could streamline the synthesis but requires optimization to accommodate nitro-group sensitivity to reducing conditions.

Purification and Analytical Characterization

Crude this compound often contains regioisomers and unreacted starting materials. Column chromatography on silica gel with a CH2Cl2/CH3OH\text{CH}_2\text{Cl}_2/\text{CH}_3\text{OH} gradient (10:1 to 5:1) effectively isolates the target compound. Recrystallization from ethanol or acetonitrile further enhances purity (>99% by HPLC).

Table 2: Analytical Data for this compound

PropertyValue
1H NMR^1\text{H NMR} (CDCl₃)δ 8.78 (s, 1H, H-2), 7.52 (s, 1H, H-5), 6.95 (s, 1H, H-8), 4.02 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃)
13C NMR^{13}\text{C NMR} (CDCl₃)δ 154.2 (C-2), 148.9 (C-6), 147.3 (C-7), 135.1 (C-4), 129.8 (C-3), 124.5 (C-5), 121.0 (C-8), 109.4 (C-4a), 56.1 (OCH₃), 56.0 (OCH₃), 21.3 (CH₃)
IR (KBr)1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym), 1250 cm⁻¹ (C-O)

Q & A

Q. What are the common synthetic routes for 6,7-Dimethoxy-4-methyl-3-nitroquinoline, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

  • Quinoline ring formation : Cyclization of substituted anilines with ketones or aldehydes.
  • Methoxy group introduction : Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) under alkaline conditions .
  • Nitration : Controlled nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate to avoid over-nitration.
    Optimization strategies :
  • Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency for methoxylation .
  • Catalyst use : Lewis acids (e.g., FeCl₃) improve nitration regioselectivity.
  • Temperature control : Lower temperatures (0–5°C) during nitration minimize side reactions .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

A multi-technique approach is critical:

  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and methyl (-CH₃) group positions via characteristic shifts (δ 3.8–4.0 for methoxy; δ 2.5–2.7 for methyl) .
  • IR spectroscopy : Identify nitro (-NO₂) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Note : Compare data with structurally analogous compounds (e.g., 6,7-dimethoxyquinoline derivatives) to validate assignments .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .
  • Light sensitivity : Protect from UV exposure using amber glassware.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of nitro groups .
    Stability testing : Monitor purity via HPLC every 3–6 months, especially if used in long-term biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges during the nitration of 6,7-Dimethoxy-4-methylquinoline be addressed to favor the 3-nitro derivative?

The electron-donating methoxy groups at 6 and 7 positions direct nitration to the 3-position, but competing 5-/8-nitration may occur. Mitigation strategies:

  • Directed metalation : Use bulky bases (e.g., LDA) to deprotonate specific positions before nitration .
  • Protecting groups : Temporarily block reactive sites (e.g., methyl group at 4-position) with trimethylsilyl chloride .
  • Kinetic control : Short reaction times (<2 hrs) and low temperatures (−10°C) favor 3-nitration .

Q. What strategies are effective in resolving contradictory data regarding the compound's reactivity under varying catalytic conditions?

Contradictions (e.g., divergent yields with Pd vs. Fe catalysts) require systematic analysis:

  • Design of Experiments (DoE) : Vary one parameter (e.g., catalyst loading, solvent) while holding others constant to isolate effects .
  • Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps.
  • Cross-validation : Reproduce results in independent labs using standardized protocols (e.g., ICH guidelines) .

Q. What orthogonal purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate nitro derivatives .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar byproducts .
    Critical step : Monitor for nitro group reduction during purification; avoid prolonged exposure to reducing agents .

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